Dibutyl malonate

描述

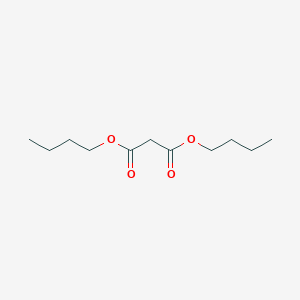

Dibutyl malonate, also known as propanedioic acid dibutyl ester, is an organic compound with the molecular formula C11H20O4. It is a diester of malonic acid and is commonly used in organic synthesis due to its reactivity and versatility. This compound is a colorless liquid with a mild odor and is soluble in organic solvents.

准备方法

Synthetic Routes and Reaction Conditions

Dibutyl malonate can be synthesized through the esterification of malonic acid with n-butanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or a solid acid catalyst like ZrO2-Ce2O3/SO4^2-. The reaction conditions include heating the mixture under reflux to azeotropically remove water, which drives the reaction to completion.

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar esterification methods. The process involves the continuous removal of water and the use of efficient catalysts to achieve high yields. The reaction is typically carried out in a batch or continuous reactor, and the product is purified through distillation.

化学反应分析

Alkylation Reactions

Dibutyl malonate undergoes alkylation at the α-position under basic conditions, forming mono- or dialkylated derivatives. This reaction is foundational in the malonic ester synthesis strategy for constructing substituted acetic acids[^16^][^17^].

Mechanism & Conditions :

- Deprotonation : A strong base (e.g., sodium ethoxide) abstracts an α-hydrogen, forming a resonance-stabilized enolate[^16^].

- Alkylation : The enolate reacts with alkyl halides (e.g., n-butyl bromide) via nucleophilic substitution[^17^].

- Workup : Acidic hydrolysis followed by decarboxylation yields substituted carboxylic acids[^15^].

Key Data:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaOEt, n-BuBr | 76–84°C, 0.5–1 h | Dibutyl butylmalonate | 82% | |

| KOtBu, CH3I | THF, 0°C to RT | Dibutyl methylmalonate | 75% |

Notes :

- Dialkylation occurs if excess alkylating agent is present[^16^].

- Phase-transfer catalysts (e.g., TBAB) enhance reaction rates in biphasic systems[^1^].

Hydrolysis Reactions

The ester groups in this compound hydrolyze under acidic or basic conditions to yield malonic acid or its salts[^9^][^14^].

Pathways :

- Acidic Hydrolysis : Concentrated HCl reflux converts the ester to malonic acid and butanol[^3^].

- Basic Hydrolysis : NaOH yields disodium malonate, which acidifies to malonic acid[^14^].

Experimental Findings:

| Condition | Reagents | Products | Time | Source |

|---|---|---|---|---|

| 6M HCl, reflux | H2O | Malonic acid + butanol | 6 h | |

| 2M NaOH, RT | Ethanol | Disodium malonate | 2 h |

Decarboxylation : Heating malonic acid derivatives above 150°C induces decarboxylation to form substituted acetic acids[^15^]:

Oxidation Reactions

This compound reacts with oxidizing agents like manganic pyrophosphate (Mn(III)) in acetic acid, following pseudo-first-order kinetics[^4^].

Kinetic Parameters :

| [Mn(III)] (M) | Temp (°C) | Rate Constant (k × 10⁴ s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|---|

| 0.02 | 30 | 2.5 | 58.2 |

| 0.02 | 40 | 5.8 |

Mechanism :

- Mn(III) abstracts an α-hydrogen, forming a radical intermediate.

- Electron transfer yields Mn(II) and a carbocation, which hydrolyzes to ketomalonate[^4^].

Cyclocondensation Reactions

This compound participates in cyclocondensation with amines or phenols to form heterocycles[^18^].

Example :

- Reaction with aniline at 200°C produces 4-hydroxyquinolone derivatives[^18^]:

Optimization Data:

| Catalyst | Temp (°C) | Time (h) | Yield |

|---|---|---|---|

| PTSA (acid) | 180 | 6 | 68% |

| None | 200 | 12 | 45% |

Decarboxylative Coupling

Under thermal or catalytic conditions, this compound undergoes decarboxylation to form alkenes or ketones[^6^][^15^].

Notable Reaction :

- With tert-butoxybis(dimethylamino)methane (Bredereck’s reagent), this compound forms β-keto esters[^6^]:

科学研究应用

Organic Synthesis

Dibutyl malonate is widely used in organic synthesis due to its ability to form enolate ions, which are critical for various chemical reactions. The compound serves as a precursor for:

- Pharmaceuticals: It is utilized in the synthesis of various drug molecules.

- Agrochemicals: this compound contributes to the development of pesticides and herbicides.

Catalysis

This compound plays a role in catalytic reactions, particularly in the production of α,β-unsaturated malonic esters. These reactions are significant in synthesizing compounds with diverse functionalities that are useful in pharmaceuticals and materials science.

Biomedical Research

Recent studies have highlighted the potential of this compound in biomedical applications, particularly concerning its effects on cellular processes:

- Apoptosis and Neurodegeneration: Research indicates that this compound may influence apoptotic pathways and has been investigated for its role in neurodegenerative diseases such as Huntington's disease and ischemic stroke .

- Cardioprotection: A study demonstrated that this compound could inhibit succinate dehydrogenase, providing protection against ischemia/reperfusion injury in cardiac tissues . This suggests its potential therapeutic application in cardiology.

Material Science

In material science, this compound derivatives are explored for their organogelation capabilities. These materials can self-assemble into gel-like structures, making them suitable for applications in drug delivery systems and other advanced materials.

Metabolic Pathways

Research has shown that this compound can be metabolically converted by certain bacteria, such as Rhodopseudomonas palustris, which utilizes it as a carbon source albeit at slow growth rates . Understanding these metabolic pathways can enhance biocatalytic processes for producing valuable compounds from malonate derivatives.

Case Studies

- Cardioprotection Study : In a study involving C57BL/6J mice subjected to ischemia/reperfusion injury, this compound was shown to significantly reduce oxidative stress and improve tissue viability by inhibiting succinate oxidation during reperfusion .

- Bacterial Metabolism : Research on Rhodopseudomonas palustris revealed insights into how this bacterium metabolizes this compound, highlighting its potential use as a biocatalyst for producing value-added compounds from renewable resources .

作用机制

The mechanism of action of dibutyl malonate in organic synthesis involves the formation of enolate ions. The compound is deprotonated by a base to form an enolate, which then undergoes nucleophilic substitution with alkyl halides to form alkylated products . The enolate formation and subsequent reactions are facilitated by the presence of two electron-withdrawing carbonyl groups, which stabilize the negative charge on the enolate ion .

相似化合物的比较

Similar Compounds

Diethyl malonate: Another diester of malonic acid, commonly used in similar organic synthesis reactions.

Dimethyl malonate: A smaller ester of malonic acid, used in various synthetic applications.

Uniqueness

Dibutyl malonate is unique due to its longer butyl chains, which can influence its solubility and reactivity compared to diethyl and dimethyl malonates. The longer alkyl chains can also affect the physical properties of the compound, making it suitable for specific applications where other malonates may not be as effective .

生物活性

Dibutyl malonate (DBM), a diester of malonic acid, is a compound that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its metabolic pathways, potential therapeutic applications, and toxicological profiles based on various studies.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by two butyl groups esterified to a malonate backbone. Its structure allows for various interactions in biological systems, making it a compound of interest in pharmacology and biochemistry.

Metabolic Pathways

Research indicates that this compound can be metabolically converted in microbial systems. For instance, the bacterium Rhodopseudomonas palustris has been shown to utilize malonate derivatives, including this compound, albeit at a slow growth rate. The enzymes involved in this metabolic pathway include malonate decarboxylase and CoA transferases, which facilitate the conversion of this compound to malonyl-CoA and subsequently to acetyl-CoA .

Table 1: Key Enzymes Involved in Malonate Metabolism

| Enzyme Name | Function | Organism |

|---|---|---|

| Malonate Decarboxylase | Converts malonate to acetyl-CoA | Pseudomonas putida |

| CoA Transferase | Transfers CoA to malonate | Rhodopseudomonas palustris |

| Malonyl-CoA Synthetase | Activates malonate | Various bacteria |

Antioxidant Properties

This compound has been studied for its antioxidant properties. In vitro assays have demonstrated that it can scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Toxicological Profile

The toxicological effects of this compound have been investigated through various studies. It has been classified as having moderate toxicity; however, specific mechanisms of action are still under investigation. In silico studies have shown that this compound may exhibit teratogenic and carcinogenic properties when metabolized, indicating the need for caution in its therapeutic use .

Case Studies

- Antioxidant Activity : A study evaluated the antioxidant capacity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The results indicated that this compound exhibits significant radical scavenging activity compared to standard antioxidants like ascorbic acid.

- Carcinogenic Potential : A computational analysis assessed the carcinogenic potential of this compound and its metabolites. The findings suggested an increased risk of carcinogenicity associated with certain metabolic pathways, highlighting the importance of further research into its safety profile .

属性

IUPAC Name |

dibutyl propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-3-5-7-14-10(12)9-11(13)15-8-6-4-2/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFKGQHYUYGYHIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CC(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30152288 | |

| Record name | Propanedioic acid, dibutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190-39-2 | |

| Record name | Propanedioic acid, dibutyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutyl malonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid, dibutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the physical properties of dibutyl malonate?

A1: this compound is a colorless liquid with the molecular formula C11H20O4 and a molecular weight of 216.27 g/mol. While specific spectroscopic data is not provided in the papers, its structure can be confirmed using techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy.

Q2: How is this compound synthesized, and what are the optimal conditions for its production?

A2: this compound can be synthesized via the esterification of malonic acid with butanol. Research suggests using a solid acid catalyst like ZrO2-Ce2O3/SO42- [] or Ti(SO4)2/C [] for this reaction. Optimal conditions vary but typically involve a molar ratio of malonic acid to butanol between 1:2.5 and 1:3, temperatures around 150°C, and a catalyst loading around 1g per 100 mmol of malonic acid. [, ]

Q3: How does the structure of this compound influence its reactivity?

A4: The presence of two ester groups in this compound makes it susceptible to hydrolysis and transesterification reactions. Additionally, the alpha-carbon positioned between the two carbonyl groups possesses acidic protons, enabling it to participate in reactions like alkylations and condensations. []

Q4: Can this compound be produced from renewable sources, and what are the implications for its sustainability?

A5: While the provided research does not explicitly discuss the synthesis of this compound from renewable sources, it highlights that the organic acids used in its esterification could potentially be sourced from fermentation processes. This route aligns with the broader research focus on sustainable biofuels. [] Additionally, exploring catalytic pathways for its synthesis using heterogeneous catalysts like ZrO2-Ce2O3/SO42- and Ti(SO4)2/C can contribute to greener and more efficient production methods. [, ]

Q5: Are there any analytical techniques used to quantify this compound in environmental samples?

A6: The research mentions that this compound can be analyzed through a derivatization process using BF3/n-butanol followed by GC/MS (Gas Chromatography/Mass Spectrometry) analysis. This method allows for the detection and quantification of this compound in aerosol samples, offering insights into its presence and concentration in the environment. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。